molecular formula C10H12O2S2 B14709931 Propanoic acid, 3-[[4-(methylthio)phenyl]thio]- CAS No. 13735-02-9

Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-

Cat. No.: B14709931
CAS No.: 13735-02-9
M. Wt: 228.3 g/mol
InChI Key: LROOBFDHMUVFBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoic acid, 3-[[4-(methylthio)phenyl]thio]- is an organic compound with the molecular formula C10H12O2S. It is also known as 4-(methylthio)benzenepropanoic acid. This compound is characterized by the presence of a propanoic acid group attached to a phenyl ring, which is further substituted with a methylthio group. It is a solid at room temperature with a melting point of approximately 98-102°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propanoic acid, 3-[[4-(methylthio)phenyl]thio]- typically involves the reaction of 4-(methylthio)benzene with propanoic acid under specific conditions. One common method is the Friedel-Crafts acylation, where the aromatic ring undergoes acylation in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{CH3SC6H4} + \text{CH3CH2COCl} \xrightarrow{\text{AlCl3}} \text{CH3SC6H4CH2CH2CO2H} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: Propanoic acid, 3-[[4-(methylthio)phenyl]thio]- can undergo oxidation reactions, where the methylthio group is oxidized to a sulfoxide or sulfone. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to form the corresponding alcohol or thiol derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the methylthio group can be replaced by other functional groups. Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) are common examples.

Common Reagents and Conditions:

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: Br2, Cl2

Major Products Formed:

Scientific Research Applications

Propanoic acid, 3-[[4-(methylthio)phenyl]thio]- has various applications in scientific research:

Mechanism of Action

The mechanism of action of propanoic acid, 3-[[4-(methylthio)phenyl]thio]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. For example, it may inhibit enzymes involved in the synthesis of essential biomolecules, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • Propanoic acid, 3-(methylthio)-
  • 3-(4-Methylthiophenyl)propionic acid
  • 4-(Methylthio)benzenepropanoic acid

Comparison: Propanoic acid, 3-[[4-(methylthio)phenyl]thio]- is unique due to the presence of both a propanoic acid group and a methylthio-substituted phenyl ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain reactions, as well as unique biological activities .

Properties

CAS No.

13735-02-9

Molecular Formula

C10H12O2S2

Molecular Weight

228.3 g/mol

IUPAC Name

3-(4-methylsulfanylphenyl)sulfanylpropanoic acid

InChI

InChI=1S/C10H12O2S2/c1-13-8-2-4-9(5-3-8)14-7-6-10(11)12/h2-5H,6-7H2,1H3,(H,11,12)

InChI Key

LROOBFDHMUVFBY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)SCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.